molecular formula C5H6F3N3 B1310889 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 919278-39-0

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No. B1310889
M. Wt: 165.12 g/mol
InChI Key: FDXLDVHECBHMRI-UHFFFAOYSA-N
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Description

The compound "1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The trifluoroethyl group attached to the first position of the ring and the amino group at the fourth position are indicative of the compound's potential for chemical modification and biological activity. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which has been shown to be an efficient and environmentally friendly method, yielding products such as 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles with up to 98% yield . Another method involves the acylation of heteroaromatic amines, leading to the formation of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions followed by cyclization . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For instance

Scientific Research Applications

Synthesis and Applications in Chemistry

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine and its derivatives have been extensively studied for their applications in chemical synthesis and drug discovery. An efficient, solvent-free synthesis method for heterocyclic ketene aminal derivatives based on 1H-pyrazol-5(4H)-one, a closely related compound, has been developed. This method is notable for its high efficiency, environmental friendliness, and suitability for large-scale synthesis, making these compounds promising for drug discovery applications (Yu et al., 2013).

Pharmaceutical and Antibacterial Research

In the field of pharmaceutical research, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives have been utilized in the development of novel antibacterial agents. For instance, a novel oxazolidinone antibacterial candidate was synthesized using an intermediate compound closely related to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, demonstrating its potential in antibiotic development (Yang et al., 2014).

Catalysis and Organic Synthesis

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been utilized in catalysis research as well. For example, a Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, compounds structurally similar to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, was achieved, highlighting its use in facilitating complex organic reactions (Wu et al., 2014).

Fluorescence and Electro-Optical Applications

Compounds derived from 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine have been explored for their high-fluorescence intensity, making them candidates for use in organic light-emitting diodes (OLEDs). The introduction of trifluoromethyl substituents significantly alters their chemical and physical properties, influencing parameters such as HOMO and LUMO levels, which are crucial for OLED performance (Szlachcic et al., 2017).

Polymerization and Material Science

In the field of material science, derivatives of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine have been applied in the polymerization process. For example, zinc(II) carboxylate complexes based on pyrazolylethyl-amine were used as catalysts for the copolymerization of CO2 and cyclohexene oxide. This application demonstrates the potential of these compounds in creating new materials such as poly(cyclohexene carbonate), highlighting their versatility in material science (Matiwane et al., 2020).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It could include potential applications, further studies needed to understand the compound’s properties, or development of new synthesis methods .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXLDVHECBHMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426786
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

CAS RN

919278-39-0
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-nitro-1H-pyrazole (500 mg) and potassium carbonate (1.22 g) in DMF (5 mL) was added dropwise 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.54 g). The reaction mixture was stirred at room temperature for 4 hr, water was added thereto, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. A suspension of the obtained residue and palladium on carbon (1 g) in methanol (30 mL) was stirred at room temperature for 12 hr under a hydrogen atmosphere, filtered, and concentrated under reduced pressure. The residue was purified by preparative HPLC to give the title compound (490 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PN Collier, A Panchagnula, H O'Dowd… - ACS Medicinal …, 2018 - ACS Publications
Phosphoinositide 3-kinase (PI3Kγ) is a drug target that has been implicated in the treatment of a range of diseases. We have developed a synthesis of a novel PI3Kγ inhibitor containing …
Number of citations: 5 pubs.acs.org
Y Oguro, N Miyamoto, T Takagi, K Okada… - Bioorganic & medicinal …, 2010 - Elsevier
We have recently reported the discovery of pyrrolo[3,2-d]pyrimidine derivatives 1a and 1b as potent triple inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-…
Number of citations: 35 www.sciencedirect.com
JQ Liu, BY Hao, H Zou, WH Zhang, XZ Chen - 2014 - arkat-usa.org
Cu (OAc) 2-catalyzed regioselective oxidative CH cyanation of two different types of aromatics was described, providing facile access to functionalized heterocycles in good yields. …
Number of citations: 5 www.arkat-usa.org

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